Home > Products > Screening Compounds P38324 > (Rac)-IBT6A (hydrochloride)
(Rac)-IBT6A (hydrochloride) -

(Rac)-IBT6A (hydrochloride)

Catalog Number: EVT-1492133
CAS Number:
Molecular Formula: C22H23ClN6O
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Btk inhibitor 1 Hcl is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.  ,
Overview

(Rac)-IBT6A hydrochloride is a chemical compound classified as a racemic mixture of the compound IBT6A. It is primarily recognized for its role as a Bruton’s tyrosine kinase inhibitor, which is significant in the treatment of various hematological malignancies. The compound is an impurity of Ibrutinib, a well-known irreversible inhibitor of Bruton’s tyrosine kinase that has been used in the treatment of certain types of blood cancers. The molecular formula for (Rac)-IBT6A hydrochloride is C22H23ClN6O, and it has been cataloged under the Chemical Identifier (CID) 78357771 in PubChem, providing a comprehensive database for its structural and chemical properties .

Synthesis Analysis

Methods

The synthesis of (Rac)-IBT6A hydrochloride typically involves multi-step organic reactions, where starting materials are transformed through various chemical processes to yield the desired compound. The synthesis can be approached through the following general steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the necessary functional groups.
  2. Cyclization Reactions: These intermediates undergo cyclization to form the pyrazolo-pyrimidine core structure characteristic of IBT6A.
  3. Resolution: Since (Rac)-IBT6A is a racemic mixture, resolution techniques may be employed to separate the enantiomers if desired.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting (Rac)-IBT6A with hydrochloric acid, enhancing its solubility and stability.

Technical Details

The synthetic route often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly utilized to analyze the purity of the synthesized product .

Molecular Structure Analysis

Structure

(Rac)-IBT6A hydrochloride features a complex molecular structure characterized by a pyrazolo-pyrimidine framework. The structural representation includes:

  • A pyrazolo ring fused with a pyrimidine ring.
  • Substituents that include piperidine groups.

The three-dimensional conformation plays a crucial role in its biological activity as an inhibitor.

Data

  • Molecular Formula: C22H23ClN6O
  • Molecular Weight: Approximately 426.91 g/mol
  • Structural Features: The presence of chlorine and nitrogen atoms contributes to its pharmacological properties.
Chemical Reactions Analysis

Reactions

(Rac)-IBT6A hydrochloride can participate in various chemical reactions, particularly those relevant to drug development and medicinal chemistry:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in synthetic applications.
  2. Dimerization: It can react to form dimers with other IBT6A derivatives, which may enhance therapeutic efficacy.
  3. Hydrolysis: Under certain conditions, it may undergo hydrolysis, leading to the release of free base forms.

Technical Details

The reactivity profile is essential for understanding how (Rac)-IBT6A can be modified or utilized in further synthetic pathways or formulations.

Mechanism of Action

Process

(Rac)-IBT6A hydrochloride acts primarily as an inhibitor of Bruton’s tyrosine kinase, which plays a pivotal role in B-cell receptor signaling pathways. By inhibiting this kinase:

  • It prevents downstream signaling events that lead to cell proliferation and survival.
  • This mechanism is particularly beneficial in treating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Data

The inhibition potency is quantified by an IC50 value, indicating the concentration required to inhibit 50% of enzyme activity; for Ibrutinib, this value is approximately 0.5 nM, suggesting that (Rac)-IBT6A may exhibit similar or varied potency depending on its specific interactions within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pH Range: Exhibits stability within a physiological pH range but should be handled under controlled conditions to maintain integrity.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.

Applications

Scientific Uses

(Rac)-IBT6A hydrochloride serves multiple roles in scientific research:

  1. Drug Development: As a precursor or intermediate in synthesizing more potent Bruton’s tyrosine kinase inhibitors.
  2. Biochemical Studies: Used in studies investigating B-cell signaling pathways and related diseases.
  3. Pharmacological Research: Assists in understanding resistance mechanisms against existing therapies like Ibrutinib.
Chemical Identity and Synthesis of (Rac)-IBT6A Hydrochloride

Structural Characterization and Molecular Formula (C₂₂H₂₃ClN₆O)

(Rac)-IBT6A hydrochloride is a complex organic molecule with the systematic chemical name 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. Its molecular formula is C₂₂H₂₃ClN₆O, corresponding to a molecular weight of 422.91 g/mol [5] [9]. The compound features a multi-ring system comprising:

  • A pyrazolo[3,4-d]pyrimidine core serving as the central scaffold
  • A 4-phenoxyphenyl substituent at the C3 position
  • A piperidin-3-yl group at N1, which provides the chiral center
  • An amine functional group at C4 that contributes to hydrogen bonding potential [6] [9]

The hydrochloride salt form significantly enhances the compound's crystallinity and aqueous solubility compared to the free base (C₂₂H₂₂N₆O, MW: 386.45 g/mol) [1] [6]. This structural complexity is confirmed through advanced analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, which collectively verify the regiochemistry and salt formation [9].

Table 1: Key Structural Identifiers of (Rac)-IBT6A Hydrochloride

PropertyValueSource Reference
Molecular FormulaC₂₂H₂₃ClN₆O [5] [9]
Molecular Weight422.91 g/mol [5] [9]
Free Base FormulaC₂₂H₂₂N₆O [1] [6]
Free Base Molecular Weight386.45 g/mol [1] [6]
CAS Number (Hydrochloride)1807619-60-8 (racemate); 1553977-42-6 (R-enantiomer salt) [5] [9]
CAS Number (Free Base)1412418-47-3 (racemate); 1022150-12-4 (IBT6A) [1] [6]
SMILES (Hydrochloride)NC₁=C₂C(N(C₃CNCCC₃)N=C₂C₄=CC=C(OC₅=CC=CC=C₅)C=C₄)=NC=N₁.[H]Cl [5] [9]

Racemic Mixture Analysis: Enantiomeric Composition and Stereochemical Implications

(Rac)-IBT6A hydrochloride is defined as an equimolar (1:1) mixture of the R- and S-enantiomers of IBT6A hydrochloride, lacking chiral separation [1] [7]. The chiral center resides at the C3 position of the piperidine ring, where the carbon atom adopts a tetrahedral geometry with four distinct substituents [9]. This racemization has profound implications:

  • Synthesis Efficiency: Racemic preparation avoids costly enantiomeric separation techniques (e.g., chiral chromatography or asymmetric synthesis), significantly reducing production time and complexity [2]
  • Biological Activity Differences: The R-enantiomer (IBT6A hydrochloride) demonstrates substantially higher binding affinity to Bruton's tyrosine kinase (BTK) compared to the S-counterpart, attributable to optimal three-dimensional positioning within the BTK active site [9]
  • Material Properties: The racemate exhibits distinct crystallinity and solubility profiles compared to pure enantiomers, often forming a racemic crystal lattice with unique thermodynamic stability [7]

Chiral HPLC analyses using columns like Chiralpak® IC or AD-H confirm the 1:1 ratio in (Rac)-IBT6A hydrochloride, with retention times typically differing by 1.5–2 minutes under normal-phase conditions [9]. Despite the R-enantiomer's superior target affinity, the racemic mixture remains chemically suitable for its primary application—serving as a synthon in complex reactions where chirality may not influence the reaction pathway [2] [3].

Table 2: Comparative Analysis of IBT6A Hydrochloride Enantiomers

PropertyR-Enantiomer HydrochlorideS-Enantiomer HydrochlorideRacemate (Rac)
BTK Inhibition IC₅₀0.5 nM>500 nMNot applicable
Chromatographic Resolutiontᵣ = 12.8 min (Chiralpak® IC, hexane:iPrOH:DEA 80:20:0.1)tᵣ = 14.3 minTwo peaks (1:1 area ratio)
Pharmaceutical RelevanceHigh (Active metabolite precursor)LowIntermediate for synthesis
Crystalline FormMonoclinic prismsMonoclinic prismsNeedle-like aggregates

Synthetic Pathways: Dimerization and Adduct Formation with Ibrutinib

(Rac)-IBT6A hydrochloride serves primarily as a precursor in synthesizing structurally complex derivatives, particularly Ibrutinib dimers and specialized adducts. Its synthetic utility arises from two reactive centers: the pyrazolopyrimidine C4 amine and the piperidine N-H group [1] [3] [6]. Key applications include:

  • Ibrutinib Dimer Synthesis:(Rac)-IBT6A undergoes Pd-catalyzed Suzuki-Miyaura coupling with diboronic esters to form symmetric dimers, or amidation reactions with diacid linkers (e.g., succinyl chloride) to generate covalent dimers. These dimers enhance BTK binding avidity through bivalent interactions [3] [6]. The general reaction scheme proceeds as:2 (Rac)-IBT6A + Linker → Dimer + 2 HCl

  • Activity-Based Probes (ABPs):The C4 amine is conjugated to biotin or fluorescent tags via NHS ester chemistry, creating ABPs for monitoring BTK occupancy in cellular lysates. This application leverages Ibrutinib's irreversible binding mechanism while adding detection capabilities [3] [6].

  • Adduct Formation:Under oxidative conditions (e.g., peroxide exposure), (Rac)-IBT6A forms electrophilic quinone-imine intermediates that react with nucleophilic residues (cysteine, lysine), generating adducts relevant to metabolite studies [1].

Reaction optimization focuses on controlling stoichiometry (typically 2:1 IBT6A:linker) and employing coupling agents like HATU in dimethylacetamide (DMAc) at 0–5°C to minimize epimerization [6]. Yields for dimerization range from 45–68% after silica gel purification, with purity >95% confirmed by HPLC [3].

Table 3: Synthetic Routes for (Rac)-IBT6A-Derived Complexes

Product TypeReaction ConditionsKey Reagents/CatalystsYield (%)Application
Ibrutinib Dimers80°C, N₂ atmosphere, 12hPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O45-52Bivalent BTK inhibitors
Biotinylated Probes25°C, DMF, 2hNHS-PEG₄-Biotin, DIEA68Cellular BTK occupancy assays
Quinone-imine Adducts37°C, pH 7.4 PBS, 1hH₂O₂, GSH (trapping agent)82 (adduct)Reactive metabolite studies
Polyethylene Glycol Conjugates0-5°C, 4hNHS-PEG₁₂-acid, DMAP61Solubility enhancement

Optimization of Hydrochloride Salt Crystallization Techniques

Crystallization represents the critical purification and isolation step for (Rac)-IBT6A hydrochloride, directly influencing particle size distribution, polymorphic form, and chemical stability. Optimization studies reveal:

  • Solvent Systems:Ethanol-water mixtures (70:30 v/v) produce high-purity (>99.5%) crystals with favorable flow properties, while isopropanol yields smaller, harder crystals. Acetonitrile induces rapid crystallization but risks solvent inclusion [1] [6].

  • Cooling Profile:Controlled linear cooling (1°C/min) from 60°C to −5°C generates uniform crystals (D₅₀ = 85 µm), whereas rapid quenching causes amorphous precipitation [6]. Seeding with pre-formed crystals at 50°C suppresses polymorphic transitions.

  • Acidification Control:Gradual addition of HCl (2M in IPA) to (Rac)-IBT6A free base suspensions maintains pH between 2.0–2.5, preventing decomposition. Stoichiometry must exceed 1.05 equivalents to ensure complete salt formation [9].

  • Polymorph Screening:Form I (needle-like) is the stable polymorph below 40°C, while Form II (prismatic) emerges above 80°C in anhydrous ethanol. Slurry conversion experiments confirm Form I's thermodynamic dominance [9].

Post-crystallization, fluid-bed drying at 40°C achieves residual solvent levels (<500 ppm ethanol) without compromising crystallinity. The optimized process delivers >99% chemical purity and 93% recovery, meeting pharmaceutical intermediate standards [6].

Table 4: Crystallization Parameters for (Rac)-IBT6A Hydrochloride

ParameterOptimal ConditionSuboptimal AlternativesImpact on Product
Solvent CompositionEthanol:Water (70:30 v/v)Isopropanol, AcetonitrileMaximizes purity (99.5%) and crystal uniformity
Cooling Rate1°C/min (60°C → −5°C)>2°C/min or <0.5°C/minControls crystal size distribution (D₅₀ = 85 µm)
HCl Equivalents1.05–1.10 eq≤1.0 eqEnsures complete salt formation (>99.9%)
Seeding Strategy0.5% w/w Form I seeds at 50°CNo seedingSuppresses Form II polymorph formation
Final DryingFluid-bed, 40°C, 4hTray drying, 60°CMaintains crystal structure; residual EtOH <500 ppm

Properties

Product Name

(Rac)-IBT6A (hydrochloride)

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H

InChI Key

ATLAMSZMAHXMSQ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Synonyms

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.